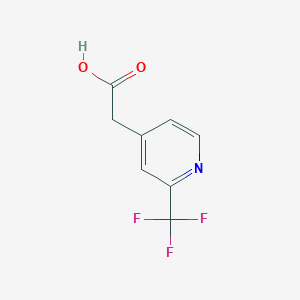

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

CAS No.: 1008737-00-5

Cat. No.: VC2713568

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008737-00-5 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid |

| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) |

| Standard InChI Key | RLWKWLRQVHPBDQ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1CC(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CN=C(C=C1CC(=O)O)C(F)(F)F |

Introduction

Chemical Properties and Structural Characteristics

Structural Features

The molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid consists of a pyridine core with a trifluoromethyl group at the 2-position and an acetic acid side chain at the 4-position. The trifluoromethyl group creates an electron-withdrawing effect that significantly influences the electronic distribution within the pyridine ring, affecting both its chemical reactivity and physical properties .

Physical and Chemical Properties

The compound presents as a solid with distinct chemical properties influenced by both its heterocyclic core and functional groups. The following table summarizes the key physical and chemical properties of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid:

Table 1: Physical and Chemical Properties of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid

The trifluoromethyl group confers increased lipophilicity compared to non-fluorinated analogs, while the carboxylic acid group provides acidity and potential for further derivatization through various reactions including esterification, amidation, and reduction .

This wide commercial availability facilitates its use in research and development activities without the necessity of in-house synthesis for most applications .

Analytical Characterization and Identification

The identification and purity assessment of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid can be accomplished through various analytical techniques, primarily spectroscopic methods. The compound exhibits characteristic spectral patterns in NMR spectroscopy, with distinctive signals for the pyridine protons, methylene group, and carboxylic acid proton. The trifluoromethyl group typically appears as a singlet in ¹³C NMR with characteristic coupling to fluorine atoms .

Mass spectrometry provides additional confirmation of the compound's identity, with the molecular ion peak corresponding to its molecular weight of 205.14. High-resolution mass spectrometry can further verify the molecular formula with accuracy typically within 5 ppm of the calculated value .

Applications in Research and Development

Role as a Chemical Building Block

As a functionalized heterocycle, 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid serves as a valuable building block in the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or reduced to alcohols, providing entry points to various derivatives with potentially enhanced biological activities .

In particular, the compound's structure appears in more complex molecules such as 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid (CAS: 2170724-09-9), which incorporates the pyridinyl moiety into a larger framework with potential biological relevance .

Comparative Analysis with Related Compounds

Structural Isomers and Derivatives

Several structural isomers of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid exist, differing in the position of the trifluoromethyl group and/or the acetic acid substituent on the pyridine ring. The following table compares the key properties of these related compounds:

Table 3: Comparison of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid with Structural Isomers

These structural variations can significantly impact the compounds' physicochemical properties and biological activities. For instance, the position of the trifluoromethyl group can influence the electron distribution within the pyridine ring, affecting its basicity and interactions with potential biological targets .

Incorporation into Complex Structures

2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid and related compounds have been incorporated into more complex molecular structures with diverse applications. For example, search result discusses 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which functions as a potent inhibitor of bacterial phosphopantetheinyl transferase and exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus .

Similarly, search result identifies 2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid, a more complex derivative incorporating the core structure of our compound of interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume